
3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions with morpholine or thiomorpholine groups. For instance, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving the use of morpholine derivatives and phosphite reagents.
Molecular Structure Analysis
X-ray crystallography was used to determine the structure of the synthesized compound in paper . The crystal was found to be triclinic with specific unit cell constants. The interatomic distances indicated the presence of C=C double bonds within the thiophene ring. This level of structural detail suggests that a similar approach could be used to analyze the molecular structure of 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone.
Chemical Reactions Analysis
The reactivity of thiobenzophenone with diazomethane was studied, leading to the formation of thiadiazoline and subsequently (diphenylmethylidenesulfonio)methanide, which undergoes cycloadditions with electrophilic C,C multiple bonds . This indicates that the benzophenone moiety in the compound of interest may also exhibit reactivity towards nucleophiles and could participate in cycloaddition reactions.
Physical and Chemical Properties Analysis
The papers do not directly discuss the physical and chemical properties of 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone. However, the properties of related compounds, such as solubility, melting points, and reactivity, can be inferred from the synthesis and structural analysis. For example, the crystallographic data provide insights into the density and molecular geometry, which are important for understanding the physical properties . The chemical reactivity observed in the formation of heterocyclic compounds from phenyl(trichloromethyl)carbinol and nucleophilic sulfur-containing reagents suggests that the thiomorpholine group in the compound of interest may also facilitate the formation of heterocycles .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
- Synthetic Chemistry : Thiomorpholine derivatives are synthesized for various purposes, including exploring their physical and chemical properties. For instance, the synthesis, crystal structure, and vibrational properties of specific thiomorpholine-containing compounds have been studied to understand their conformational stability and intermolecular interactions, which are essential for designing molecules with desired physical and chemical characteristics (Sun et al., 2021).
- Crystallography and Vibrational Spectroscopy : Research on thiomorpholine derivatives often includes detailed crystallographic analysis and vibrational spectroscopy studies to determine their molecular structures and to explore the nature of their intermolecular interactions. These studies are critical for the rational design of new compounds with specific properties (Shukla et al., 2014).
Biological Activity and Medicinal Chemistry
- Antimicrobial Activity : Thiomorpholine derivatives are investigated for their potential antimicrobial activities. The synthesis of new bioactive molecules incorporating thiomorpholine moieties aims at developing safer, less toxic, and more effective antimicrobial agents. The structural characterization and biological evaluation of these compounds contribute to medicinal chemistry and drug development efforts (Kardile & Kalyane, 2010).
Material Science and Luminescence Studies
- Luminescence Modulation : Thiomorpholine-containing compounds have been studied for their luminescent properties, particularly in the context of europium-doped vesicles. These studies highlight the potential of thiomorpholine derivatives in modulating luminescence intensity, which is crucial for developing new materials for optical applications (Yan et al., 2009).
Propiedades
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-6-2-5-16(12-17)18(24)15-4-1-3-14(11-15)13-23-7-9-25-10-8-23/h1-6,11-12H,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSNZQSIXQJIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643382 |
Source


|
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone | |
CAS RN |
898763-46-7 |
Source


|
| Record name | Methanone, [3-(4-thiomorpholinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)
![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)
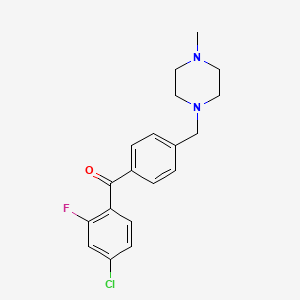

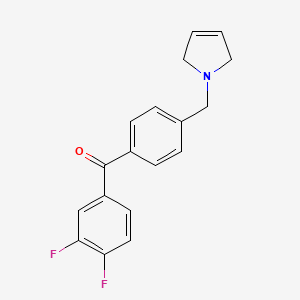
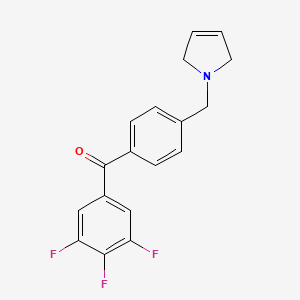
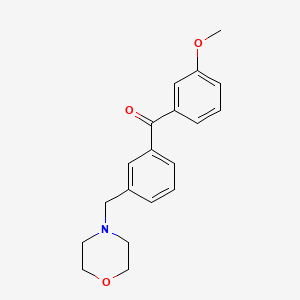

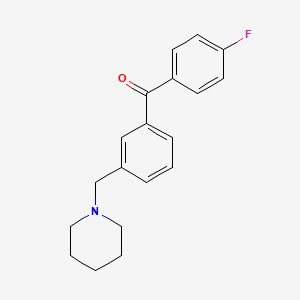

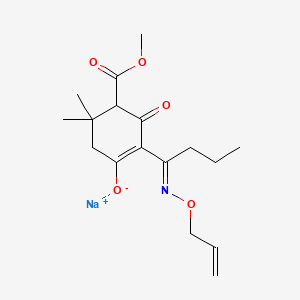

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
